molecular formula C22H16O B11963534 10-(4-Methylbenzylidene)anthrone CAS No. 14343-95-4

10-(4-Methylbenzylidene)anthrone

Cat. No.: B11963534
CAS No.: 14343-95-4
M. Wt: 296.4 g/mol
InChI Key: KCTYMDUWWAPGIO-UHFFFAOYSA-N
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Description

10-(4-Methylbenzylidene)anthrone is a specialized organic compound based on the anthracen-9(10H)-one (anthrone) scaffold, a tricyclic aromatic ketone of significant interest in advanced research and development . This derivative is designed for investigative applications and is provided as a high-purity material for laboratory use. Anthrone derivatives similar to this compound are valuable building blocks in materials science, particularly in the synthesis of dyes and pigments, and are studied for their potential use in organic light-emitting devices and other optoelectronic applications . Furthermore, the 10-benzylideneanthracen-9(10H)-one structural motif is a subject of active investigation in pharmaceutical research, as related compounds have demonstrated promising biological activities, including serving as antitumor agents and inhibitors of microtubule polymerization in various cell lines . From a structural perspective, compounds in this class often feature a non-planar conformation; for instance, the anthrone moiety can adopt a shallow boat conformation, and the pendant benzene ring may be oriented at a significant dihedral angle to the anthrone ring system, which can influence packing and solid-state properties . Researchers utilize this compound and its analogs as key intermediates in organic synthesis, such as in Diels-Alder reactions, and for the development of new chemical entities . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14343-95-4

Molecular Formula

C22H16O

Molecular Weight

296.4 g/mol

IUPAC Name

10-[(4-methylphenyl)methylidene]anthracen-9-one

InChI

InChI=1S/C22H16O/c1-15-10-12-16(13-11-15)14-21-17-6-2-4-8-19(17)22(23)20-9-5-3-7-18(20)21/h2-14H,1H3

InChI Key

KCTYMDUWWAPGIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42

Origin of Product

United States

Structural Elucidation and Conformational Analysis of 10 4 Methylbenzylidene Anthrone

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a definitive method for determining the atomic and molecular structure of a crystalline compound. This technique has provided a comprehensive view of the solid-state structure of 10-(4-Methylbenzylidene)anthrone, revealing key details about its crystal lattice, molecular shape, and the forces governing its assembly. nih.gov

The analysis of a single crystal of this compound, with the chemical formula C₂₂H₁₆O, was performed at a temperature of 100 K. nih.gov The study revealed that the compound crystallizes in the orthorhombic system. nih.gov The specific parameters defining the unit cell—the basic repeating block of the crystal lattice—have been precisely measured and are presented below. nih.gov

Crystal Data and Structure Refinement for this compound
ParameterValue nih.gov
Chemical formulaC₂₂H₁₆O
Molecular weight296.35
Crystal systemOrthorhombic
a (Å)7.2959 (1)
b (Å)16.3853 (2)
c (Å)13.0028 (2)
Volume (V) (ų)1554.43 (4)
Z (Molecules per unit cell)4
Temperature (K)100

The tricyclic anthrone (B1665570) core is not perfectly flat. The conformation of this moiety, particularly its central ring, is a critical structural feature. The flexibility of the anthrone system allows it to adopt non-planar geometries, which can be influenced by substituents and crystal packing forces. nih.gov

In the solid state, the central six-membered ring of the anthrone moiety in this compound adopts a distinct boat conformation. nih.govnih.gov This deviation from planarity is a significant characteristic of the molecule's structure. nih.gov The boat shape is described as "shallow," indicating a moderate distortion from a flat plane. nih.govnih.gov This non-planar structure is a known feature of many anthrone derivatives. nih.gov

The precise shape of the non-planar central ring can be quantitatively described by Cremer and Pople puckering parameters. nih.gov These parameters, Q, Θ, and Φ, provide a detailed mathematical description of the ring's conformation. For this compound, these parameters quantify the extent and nature of the boat-shaped pucker. nih.govnih.gov

Puckering Parameters for the Central Ring
ParameterValue nih.govInterpretation
Q (Å)0.2860 (17)Total puckering amplitude, indicating the degree of deviation from planarity.
Θ (°)99.1 (3)These angular parameters define the specific type of conformation, confirming a boat-like geometry for the ring.
Φ (°)114.8 (3)
Key Dihedral Angles in this compound
Description of AngleValue (°) nih.govnih.gov
Between the outer benzene (B151609) rings of the anthrone moiety26.53 (8)
Between the mean plane of the anthrone ring system and the pendant benzene ring38.73 (6)

The first angle indicates that the anthrone moiety is significantly folded, consistent with the boat conformation of the central ring. The second angle shows a substantial twist between the main tricyclic system and the substituent ring. nih.gov

In the crystal lattice, molecules of this compound are not isolated but are organized into a stable, three-dimensional structure through a network of specific intermolecular interactions. nih.gov These non-covalent forces dictate how the molecules pack together. The primary interactions identified are C—H⋯O hydrogen bonds and C—H⋯π interactions. nih.govnih.gov

The C—H⋯O hydrogen bonds link the molecules into one-dimensional zigzag chains that extend along the c-axis of the crystal. nih.gov These chains are further consolidated by weaker C—H⋯π interactions, where a hydrogen atom from a methyl or phenyl group points towards the electron-rich face of an adjacent aromatic ring. nih.gov This combination of interactions creates a robust and well-defined crystal packing arrangement. nih.govnih.gov

Summary of Intermolecular Interactions
Interaction TypeDescription nih.gov
C—H⋯O Hydrogen BondLinks molecules into infinite one-dimensional zigzag chains along the c-axis.
C—H⋯π InteractionProvides further stabilization to the crystal structure, connecting the chains.

Intermolecular Interactions and Crystal Packing

π-Stacking and C-H…π Interactions

The crystal structure of this compound is further stabilized by C-H…π interactions. These weak molecular forces involve hydrogen atoms from both the methyl group and the benzylidene ring interacting with the electron-rich π-systems of the aromatic rings on neighboring molecules.

Key interactions identified include:

A hydrogen atom from the methyl group (C22–H22C) interacting with the centroid of one of the anthrone's outer benzene rings (Cg1: C1–C6).

A hydrogen atom from the benzylidene ring (C17–H17A) interacting with the centroid of the 4-methylphenyl ring (Cg2: C16–C21) of another molecule.

These C-H…π interactions act as a molecular glue, consolidating the structure in three dimensions. In contrast, traditional π-π stacking, which involves the face-to-face alignment of aromatic rings, is not a dominant feature in the crystal packing of this compound. The significant dihedral angle between the anthrone system and the 4-methylphenyl ring prevents the close, parallel arrangement necessary for strong π-π stacking.

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are essential for confirming the identity and elucidating the structural details of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide characteristic fingerprints of the molecule's atomic connectivity and functional groups.

Due to the absence of publicly available, peer-reviewed spectral data for this specific compound, the following sections describe the expected characteristic signals based on its known structure and data from closely related analogs. The tables are presented as illustrative templates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule.

In the proton NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the single vinylic proton, and the methyl group protons. The protons on the anthrone core would appear as complex multiplets in the aromatic region, while the protons on the 4-methylphenyl ring would show a characteristic pair of doublets. The vinylic proton would likely appear as a singlet, and the methyl protons would also present as a sharp singlet.

Table 1: Expected ¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Assignment
~ 8.5 - 7.4 m Ar-H (Anthrone)
~ 7.5 - 7.2 d, d Ar-H (4-methylphenyl)
~ 7.0 s =CH

| ~ 2.4 | s | -CH ₃ |

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. Key signals would include the carbonyl carbon, multiple aromatic carbons, the olefinic carbons of the exocyclic double bond, and the methyl carbon. The carbonyl carbon is expected to have the highest chemical shift (downfield), while the aliphatic methyl carbon would be the most upfield signal.

Table 2: Expected ¹³C NMR Data for this compound

Chemical Shift (δ) ppm Assignment
~ 185 C =O
~ 145 - 120 Ar-C & C =CH

| ~ 21 | -C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the most prominent feature would be the strong absorption band corresponding to the stretching vibration of the conjugated carbonyl group (C=O). Other significant absorptions would include C=C stretching from the aromatic rings and the exocyclic double bond, as well as C-H stretching vibrations for both aromatic and aliphatic hydrogens.

Table 3: Expected IR Absorption Bands for this compound

Frequency (cm⁻¹) Vibration Type Functional Group
~ 3100-3000 C-H Stretch Aromatic
~ 2950-2850 C-H Stretch Aliphatic (CH₃)
~ 1660 C=O Stretch Conjugated Ketone

| ~ 1600, 1580, 1450 | C=C Stretch | Aromatic |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS serves to confirm the molecular formula of a synthesized compound. In the analysis of this compound, HRMS data corroborates the expected atomic constitution of C22H16O.

The monoisotopic mass of this compound is calculated to be 296.12012 Da. uni.lu HRMS analysis provides experimental mass-to-charge (m/z) values that can be compared to this theoretical value. The close correlation between the measured and calculated mass confirms the identity of the compound.

Detailed analysis often involves the examination of different ionized forms of the molecule, known as adducts. The predicted m/z values for various adducts of this compound, such as the protonated molecule [M+H]+, the sodiated molecule [M+Na]+, and the potassiated molecule [M+K]+, are fundamental data points derived from HRMS. uni.lu These predictions are instrumental for identifying the correct molecular ion peak in the mass spectrum.

The following interactive data table summarizes the predicted high-resolution mass spectrometry data for key adducts of this compound.

AdductPredicted m/z
[M+H]+297.12740
[M+Na]+319.10934
[M-H]-295.11284
[M+NH4]+314.15394
[M+K]+335.08328
[M]+296.11957
[M]-296.12067
Data sourced from PubChem CID 332361 uni.lu

This data is foundational for confirming the molecular weight and, by extension, the elemental composition of this compound with a high degree of confidence.

Advanced Computational and Theoretical Studies

Quantum Chemical Investigations

Quantum chemical investigations offer a detailed picture of the molecule's geometry, electron distribution, and conformational dynamics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to determine the ground state geometries of complex organic molecules, including derivatives of anthracene (B1667546). nsf.govresearchgate.netchemrxiv.orgnih.govnih.gov For 10-(4-Methylbenzylidene)anthrone, DFT calculations are essential to predict its most stable three-dimensional structure. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. The choice of the functional and basis set in DFT calculations is critical for obtaining accurate results that correlate well with experimental data.

The concept of aromaticity is key to understanding the stability and reactivity of this compound. Aromaticity can be quantified using various indices derived from theoretical calculations, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and the Nucleus-Independent Chemical Shift (NICS). These indices provide a measure of the π-electron delocalization within the anthracene core and the attached benzylidene group. The electron density distribution, also obtainable from DFT calculations, reveals regions of high and low electron density, which are indicative of the molecule's reactive sites. researchgate.net The distribution of electron density is crucial for understanding intermolecular interactions and the molecule's role in charge-transfer processes. researchgate.net

The conformational flexibility of this compound is primarily associated with the rotation around the single bond connecting the anthrone (B1665570) and benzylidene moieties. Computational studies can map the potential energy surface of this rotation, identifying the most stable conformers and the energy barriers between them. The methyl group on the benzylidene ring, as a substituent, influences the molecule's geometry and electronic properties. researchgate.net Steric and electronic effects of the methyl group can alter the planarity of the molecule, which in turn affects the extent of π-conjugation and, consequently, its optical and electronic properties. researchgate.net

Electronic Structure and Frontier Molecular Orbitals

The electronic structure, particularly the frontier molecular orbitals, dictates the photophysical and electrochemical behavior of this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electronic transitions. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's absorption and emission properties. ossila.com Computational methods, including DFT and semi-empirical calculations, are widely used to determine the energies of these orbitals. researchgate.net The localization of the HOMO and LUMO on different parts of the molecule can provide insights into the nature of electronic transitions, such as whether they are localized or involve charge transfer. researchgate.net

Table 1: Calculated Electronic Properties of Anthracene Derivatives

PropertyValueMethod
HOMO-LUMO Gap (Anthracene)Varies with substituentB3LYP/6-31G(d) researchgate.net
HOMO EnergyUnchanged across seriesElectrochemical Measurements researchgate.net
LUMO EnergySignificantly lowered in some seriesElectrochemical Measurements researchgate.net

This table presents representative data for anthracene derivatives to illustrate the types of values obtained through computational and experimental methods. The specific values for this compound would require dedicated calculations.

The calculated HOMO and LUMO energy levels can be directly correlated with experimentally measured electrochemical properties, such as oxidation and reduction potentials. researchgate.net The HOMO energy is expected to show a linear correlation with the oxidation potential, while the LUMO energy should correlate with the reduction potential. This correlation provides a powerful tool for validating the computational methods used and for predicting the electrochemical behavior of new, yet-to-be-synthesized molecules. Understanding this relationship is crucial for designing materials with specific redox properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. ossila.com

Global Reactivity Descriptors

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Potential (μ): The negative of electronegativity, representing the escaping tendency of electrons. Calculated as μ = -χ. researchgate.net

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized. Calculated as S = 1 / (2η).

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts electrons. Calculated as ω = μ² / (2η). scielo.org.mx

While these descriptors are routinely calculated to predict the reactivity of various organic compounds, specific theoretical studies reporting these values for this compound were not found in the surveyed literature. nih.govacs.org However, a typical data table for such an analysis would be structured as follows.

ParameterFormulaValue (eV)
EHOMO-Not Reported
ELUMO-Not Reported
Energy Gap (ΔE)ELUMO - EHOMONot Reported
Ionization Potential (I)-EHOMONot Reported
Electron Affinity (A)-ELUMONot Reported
Electronegativity (χ)(I+A)/2Not Reported
Chemical Hardness (η)(I-A)/2Not Reported
Chemical Softness (S)1/(2η)Not Reported
Electrophilicity Index (ω)μ²/(2η)Not Reported

Vibrational Spectroscopy Simulations

Vibrational spectroscopy is a powerful technique for material characterization, and theoretical simulations are essential for interpreting the resulting complex spectra. acs.org Quantum chemical calculations, particularly using DFT, can reliably model the vibrational modes of molecules. rsc.orgnih.gov These simulations produce theoretical infrared (IR) and Raman spectra, where calculated vibrational frequencies can be assigned to specific molecular motions, such as the stretching, bending, or wagging of particular bonds and functional groups. acs.orgnih.gov

For a molecule like this compound, a computational analysis would provide the frequencies and intensities of its fundamental vibrational modes. By comparing the calculated spectrum with experimental FT-IR and FT-Raman data, a detailed and reliable assignment of the observed spectral bands can be achieved. nih.gov This process is crucial for confirming molecular structure and understanding intermolecular interactions. nih.gov Although general DFT-based vibrational analyses are common, a specific study detailing the simulated spectra and assignments for this compound has not been reported in the available literature.

A representative table comparing theoretical and experimental vibrational data would appear as follows.

Calculated (DFT)ExperimentalVibrational Assignment (Potential Energy Distribution, PED %)
FT-IR (cm⁻¹)FT-Raman (cm⁻¹)FT-IR (cm⁻¹)FT-Raman (cm⁻¹)
Not ReportedNot ReportedNot ReportedNot ReportedC-H stretch (aromatic)
Not ReportedNot ReportedNot ReportedNot ReportedC-H stretch (methyl)
Not ReportedNot ReportedNot ReportedNot ReportedC=O stretch (anthrone)
Not ReportedNot ReportedNot ReportedNot ReportedC=C stretch (alkene & aromatic)
Not ReportedNot ReportedNot ReportedNot ReportedC-C-H bend
Not ReportedNot ReportedNot ReportedNot ReportedAnthrone ring deformation

Photochemical Reaction Pathway Modeling

Modeling the photochemical behavior of a molecule is critical for predicting its stability upon exposure to light and understanding potential degradation mechanisms. Time-Dependent Density Functional Theory (TD-DFT) is a primary computational tool for investigating the properties and processes of molecules in their electronic excited states. nsf.govnih.govnih.gov

The first step in modeling a photochemical reaction is to characterize the molecule's electronically excited states. aip.org TD-DFT is widely used to calculate vertical excitation energies, which correspond to the absorption of light, and the oscillator strengths, which relate to the intensity of the absorption bands in a UV-Vis spectrum. u-tokyo.ac.jp

This analysis identifies the key excited states (e.g., S₁, S₂, T₁, T₂) and their nature, such as whether they are π→π* or n→π* transitions. For aromatic ketones, the lowest energy singlet and triplet excited states are often of n→π* character, involving the promotion of an electron from a non-bonding orbital on the carbonyl oxygen to an anti-bonding π* orbital. deepdyve.comacs.org Understanding the energies and characteristics of these states is fundamental, as subsequent photochemical reactions originate from them. nih.gov While TD-DFT is a standard method for this purpose, a specific excited-state characterization for this compound is not available in the surveyed literature. nih.govutwente.nl

Once the key excited states are identified, computational methods can be used to explore potential degradation pathways. This involves mapping the potential energy surfaces of the excited states to find low-energy paths leading from the initial excited state to photoproducts. utwente.nl

For polycyclic aromatic hydrocarbons and their derivatives, photodegradation can involve several pathways, including photooxidation to form endoperoxides, quinones, or other oxygenated species. researchgate.net For instance, studies on anthracene show that its photodegradation can lead to products like anthrone and 9-anthranol. researchgate.net Modeling these pathways with TD-DFT helps to identify reaction intermediates, transition states, and final degradation products, providing a complete picture of the molecule's photostability. u-tokyo.ac.jp Such detailed modeling for this compound has not been specifically reported.

Applications in Advanced Materials Science and Organic Electronics

Optoelectronic Material Applications

The optoelectronic properties of 10-(4-Methylbenzylidene)anthrone and its derivatives are a focal point of research due to their potential to interact with light and electric fields. The inherent chromophoric nature of the molecule, combined with the ability to modify its structure, allows for the tuning of its light absorption and emission characteristics.

Dye-sensitized solar cells (DSSCs) have emerged as a promising alternative to conventional silicon-based solar cells, owing to their potential for low-cost manufacturing and respectable power conversion efficiencies. The sensitizer (B1316253) is a critical component in a DSSC, responsible for absorbing solar radiation and initiating the electron transfer process. Organic dyes are actively investigated as metal-free alternatives to traditional ruthenium-based sensitizers. These organic molecules offer advantages such as high molar absorption coefficients and the ease of structural modification to optimize performance.

While a variety of organic sensitizers have been developed to enhance the performance of DSSCs, with some achieving impressive power conversion efficiencies, specific research detailing the application of this compound as a primary sensitizer in DSSCs is not extensively documented in the available literature. However, the fundamental structure of the compound, possessing a donor-π-acceptor-like framework, suggests its potential as a candidate for such applications. The anthrone (B1665570) moiety can act as an electron-donating group, while the benzylidene portion can be functionalized to act as an acceptor and anchoring group to the semiconductor (e.g., TiO2) surface.

Future research could explore modifying the this compound structure, for instance, by introducing carboxylic acid or other suitable anchoring groups to the benzylidene ring, to facilitate its attachment to the semiconductor and improve its performance as a DSSC sensitizer.

The molecular structure of this compound inherently allows it to absorb light in the ultraviolet (UV) region of the electromagnetic spectrum. This characteristic is the basis for its potential application in UV light detection and intensity sensing. A related compound, 3-(4-Methylbenzylidene)camphor (4-MBC), is known for its use as a UV filter in commercial sunscreens, highlighting the capacity of the methylbenzylidene chromophore to interact with UV radiation. nih.gov

Although direct studies focusing on this compound for UV detection are limited, the principle remains that upon absorption of UV photons, the molecule is promoted to an excited electronic state. This transition can be harnessed to generate a measurable signal, such as a change in electrical conductivity or a fluorescent emission, which can be correlated to the intensity of the incident UV light. The development of sensors based on this compound would require further investigation into its photostability and the sensitivity of its response to varying UV levels.

Anthracene (B1667546) and its derivatives are well-established building blocks for organic light-emitting diodes (OLEDs) due to their high fluorescence quantum yields and thermal stability. mdpi.com These compounds can function as the emissive layer in an OLED device, where they emit light upon the recombination of electrons and holes. The color of the emitted light can be tuned by modifying the chemical structure of the anthracene core.

While specific studies on the electroluminescent properties of this compound are not widely reported, its structural similarity to other successful anthracene-based emitters suggests its potential in this area. The presence of the benzylidene group can influence the electronic properties and the solid-state packing of the molecules, which in turn affects the efficiency and color of the light emission. Further research into the synthesis of derivatives and the fabrication of OLED devices incorporating this compound could reveal its utility as an organic light-emitting material.

Photochromism is the reversible transformation of a chemical species between two forms, each having a different absorption spectrum, induced by the absorption of electromagnetic radiation. This property is the basis for applications such as self-darkening lenses and optical data storage. While the core structure of this compound does not inherently suggest photochromic behavior, it could potentially be integrated into larger molecular systems that do exhibit this property. There is currently no available research that specifically demonstrates the use of this compound in photochromic systems.

Optical limiting is a nonlinear optical phenomenon where the transmittance of a material decreases with increasing incident light intensity. This property is highly desirable for protecting sensitive optical sensors and human eyes from damage by high-intensity laser beams. Materials exhibiting strong nonlinear absorption are candidates for optical limiting applications.

The extended π-conjugation in this compound could potentially give rise to nonlinear optical properties. However, there is a lack of specific studies investigating the optical limiting capabilities of this particular compound. Further research involving techniques such as Z-scan measurements would be necessary to quantify its nonlinear absorption coefficient and determine its suitability for optical limiting applications.

Integration into Conjugated Polymer Systems

Conjugated polymers are a class of organic macromolecules characterized by a backbone of alternating single and double bonds, which results in a delocalized π-electron system. This structure endows them with unique electronic and optical properties, making them suitable for a wide range of applications, including organic solar cells, flexible electronics, and sensors.

The this compound molecule can be envisioned as a functional unit that could be incorporated into a conjugated polymer chain. This could be achieved by synthesizing monomers based on this structure and subsequently polymerizing them. The inclusion of the this compound moiety could impart specific properties to the resulting polymer, such as enhanced light absorption in a particular spectral region or improved charge transport characteristics. However, the current body of scientific literature does not provide specific examples of the successful integration of this compound into conjugated polymer systems for electronic applications. researchgate.net

Research in Textile and Dyeing Applications

The inherent properties of the anthrone scaffold, particularly its strong absorption of ultraviolet radiation, make it a candidate for creating functional textiles that offer more than just coloration. smolecule.com

While this compound itself is a specific derivative, its parent structure, anthrone , is utilized in the synthesis of azo dyes. bohrium.comresearchgate.net The process involves the tautomerization of anthrone into its enol form, 9-anthrol . This anthrol tautomer can then participate in an azo coupling reaction with an aryl diazonium chloride to produce the corresponding azo dye. researchgate.net

Research into anthrone-based carbocyclic azo dyes has demonstrated their effectiveness in dyeing various fabrics, including wool, nylon, polyester (B1180765), and acrylic. bohrium.comresearchgate.net These dyes have shown good-to-excellent fastness properties on polyester and nylon fabrics. researchgate.net This application highlights the utility of the fundamental anthrone chemical structure as a precursor for a significant class of industrial dyes. bohrium.comresearchgate.net

A significant functional application of anthrone-based dyes is their ability to impart UV protection to textiles. researchgate.net The Ultraviolet Protection Factor (UPF) is a standard used to measure a fabric's effectiveness at blocking UV radiation. sci-hub.senih.gov Textiles treated with anthrone-based azo dyes have been shown to provide excellent UV protection. bohrium.comresearchgate.net

In one study, fabrics dyed with a series of anthrone-based carbocyclic azo dyes were tested for their UPF values. The results indicated that the dyed textiles could block between 93% and 97% of ultraviolet radiation (UVR), achieving an "excellent" protection rating. bohrium.comresearchgate.net This high level of UV blockage makes these dyes valuable for producing sun-protective clothing. nih.gov

The performance of these dyes on various fabrics is summarized below.

Fabric TypeUPF RatingUV Radiation Blocked (%)Protection Category
NylonExcellent93 - 97%Excellent
WoolExcellent93 - 97%Excellent
AcrylicExcellent93 - 97%Excellent
PolyesterGood93 - 97%Good

Data derived from research on anthrone-based carbocyclic azo dyes. researchgate.net The protection category is based on standard UPF rating systems. researchgate.net

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The primary route for synthesizing 10-(4-Methylbenzylidene)anthrone and its derivatives is the Knoevenagel condensation of anthrone (B1665570) with the corresponding benzaldehyde. While effective, traditional methods often rely on catalysts like pyridine (B92270) and piperidine (B6355638), which present environmental and safety concerns. tue.nlmdpi.com Future research will likely focus on developing greener and more efficient synthetic methodologies.

Key areas for exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate condensation reactions, often leading to higher yields in shorter reaction times and under solvent-free conditions. researchgate.netugm.ac.idarkat-usa.orgscholarsresearchlibrary.com Investigating MAOS for the synthesis of this compound could offer a more sustainable and scalable production method.

Solvent-Free Synthesis: Conducting the condensation reaction in the absence of a solvent minimizes waste and reduces the environmental impact. capes.gov.brtue.nl Research into solid-state or melt-phase reactions catalyzed by benign agents could prove fruitful.

Heterogeneous Catalysis: The use of solid acid or base catalysts, such as montmorillonite (B579905) clays (B1170129) or zeolites, can simplify product purification and catalyst recovery, aligning with the principles of green chemistry. capes.gov.br

Alternative Benign Catalysts: Exploring the use of environmentally friendly catalysts like urea (B33335) or ammonium (B1175870) bicarbonate, which have proven effective in other Knoevenagel condensations, could lead to more sustainable synthetic protocols. tue.nlcapes.gov.br

A comparative analysis of these emerging synthetic methods is presented in the table below.

Synthesis MethodCatalyst ExamplesKey Advantages
Conventional Pyridine, PiperidineEstablished methodology
Microwave-Assisted NaOH, Cs2CO3Rapid reaction times, higher yields, solvent-free potential researchgate.netugm.ac.idarkat-usa.orgscholarsresearchlibrary.com
Solvent-Free Urea, Ammonium BicarbonateReduced environmental impact, minimal waste capes.gov.brtue.nl
Heterogeneous Catalysis Montmorillonite KSFEase of catalyst separation and reuse capes.gov.br

Advanced Characterization of Excited State Dynamics

A thorough understanding of the photophysical processes that occur in this compound upon light absorption is crucial for its application in photonic devices. While the ground-state properties have been studied, the dynamics of its excited states remain largely unexplored. Future research should employ advanced spectroscopic techniques to elucidate these ultrafast processes.

Key research directions include:

Femtosecond Transient Absorption Spectroscopy (TAS): TAS is a powerful technique for probing the evolution of excited states on femtosecond to nanosecond timescales. youtube.comyoutube.comberkeley.eduresearchgate.netnih.gov By applying TAS to this compound, researchers can identify and characterize the lifetimes of singlet and triplet excited states, as well as any intermediate species formed upon photoexcitation. This is critical for understanding pathways of energy dissipation, such as intersystem crossing and internal conversion. youtube.comyoutube.com

Time-Resolved Photoluminescence (TRPL): Measuring the decay of fluorescence over time provides complementary information to TAS, specifically about the lifetime of the lowest singlet excited state (S1). youtube.com Comparing the fluorescence lifetime with the quantum yield can offer insights into the competition between radiative and non-radiative decay pathways.

Computational Modeling: Time-dependent density functional theory (TD-DFT) calculations can be used to model the electronic structure of the excited states and predict the energies and characteristics of electronic transitions. mdpi.comacs.orgmdpi.com These theoretical studies can aid in the interpretation of experimental transient absorption spectra and provide a deeper understanding of the nature of the excited states involved. mdpi.comacs.org

Insights from these studies will be fundamental for tailoring the molecule's photophysical properties for specific applications. For instance, for applications in organic light-emitting diodes (OLEDs), a high fluorescence quantum yield and appropriate excited state lifetimes are desirable.

Development of Structure-Activity Relationships for Material Performance

The performance of this compound in electronic and photonic applications is intrinsically linked to its molecular structure. Establishing clear structure-activity relationships (SAR) is essential for the rational design of new derivatives with enhanced material performance.

Future research should systematically investigate how modifications to the molecular scaffold of this compound influence its key material properties. This can be achieved by:

Varying Substituents on the Benzylidene Ring: Introducing different electron-donating or electron-withdrawing groups at the para-position of the benzylidene ring can modulate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.netnih.gov This, in turn, affects the charge injection and transport properties, as well as the optical absorption and emission characteristics. researchgate.netnih.gov

Modifying the Anthrone Core: Alterations to the anthrone backbone, such as the introduction of additional aromatic rings or heteroatoms, could be explored to tune the extent of π-conjugation and influence intermolecular packing in the solid state. researchgate.netmdpi.com

The table below outlines potential structural modifications and their expected impact on material properties.

Structural ModificationExpected Impact on Material Properties
Electron-donating groups on benzylidene ring Raise HOMO level, potentially improve hole injection/transport
Electron-withdrawing groups on benzylidene ring Lower LUMO level, potentially improve electron injection/transport
Increased π-conjugation in anthrone core Red-shift in absorption/emission, potential for higher charge carrier mobility
Introduction of bulky substituents Disrupt π-π stacking, potentially enhance solubility and solid-state fluorescence

Integration into Emerging Photonic and Electronic Devices

The ultimate goal of fundamental research into this compound and its derivatives is their successful integration into functional devices. Based on the properties of related anthracene (B1667546) and benzophenone (B1666685) derivatives, several promising applications exist. researchgate.netnih.govmdpi.commdpi.com

Future research should focus on:

Organic Light-Emitting Diodes (OLEDs): Anthracene derivatives are known for their blue emission and high photoluminescence quantum yields, making them attractive candidates for OLEDs. researchgate.net Research should be directed towards fabricating and characterizing OLED devices using this compound derivatives as either the emissive layer or as a host material for phosphorescent or TADF emitters. nih.govmdpi.com The performance of these devices, including their external quantum efficiency, color purity, and operational stability, should be systematically evaluated. nih.govmdpi.com

Organic Field-Effect Transistors (OFETs): The extended π-conjugated system of this compound suggests its potential as an organic semiconductor. researchgate.netrsc.orgresearchgate.net Future work should involve the fabrication of thin-film transistors to measure key performance metrics such as charge carrier mobility and the on/off current ratio. The influence of thin-film morphology and processing conditions on device performance will be a critical area of investigation. researchgate.netrsc.org

Nonlinear Optical (NLO) Materials: Molecules with a D-π-A (donor-π-acceptor) structure can exhibit significant nonlinear optical properties. nih.govnih.gov By appropriate functionalization of the this compound scaffold, it may be possible to create materials with a large third-order optical susceptibility, which are of interest for applications in optical switching and limiting. nih.gov

The successful integration of this compound into such devices will depend on a synergistic approach that combines novel synthesis, advanced characterization, and robust device engineering.

Q & A

Q. Methodology :

  • Acid-catalyzed condensation : React anthrone with 4-methylbenzaldehyde in the presence of acid catalysts (e.g., HCl, H₂SO₄, or polyphosphoric acid) under reflux in polar solvents like acetic acid or alcohols. Monitor reaction progress via TLC or HPLC. Optimize temperature (70–100°C) and catalyst concentration to maximize yield .
  • Purification : Recrystallize from toluene or ethanol to obtain high-purity crystals suitable for X-ray analysis .

Q. Key Data :

ParameterOptimal Condition
CatalystH₂SO₄ (0.5–1.0 M)
SolventAcetic acid
Reaction Time4–6 hours
Yield65–80%

How is the crystal structure of this compound determined, and what software is recommended for refinement?

Q. Methodology :

  • X-ray crystallography : Use a Bruker SMART APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Collect φ and ω scans at 100–296 K. Apply multi-scan absorption corrections (e.g., SADABS) .
  • Refinement : Employ SHELXL for small-molecule refinement. Validate hydrogen bonding and torsion angles using PLATON. Report R-factors (< 0.05 for R₁) and ensure thermal displacement parameters align with structural stability .

Q. Crystal Data :

ParameterValue
Space GroupOrthorhombic, Pna2₁
Unit Cell (Å)a = 7.2959, b = 16.3853, c = 13.0028
Volume (ų)1554.43
Z4

Advanced Research Questions

What mechanistic pathways explain the dimerization of this compound under acidic conditions?

Q. Methodology :

  • Mechanistic studies : Use isotopic labeling (e.g., deuterated solvents) and DFT calculations to trace reaction intermediates. Monitor head-to-head 1,2-cycloaddition via NMR or mass spectrometry .
  • Contradiction resolution : Compare experimental data (e.g., X-ray structures of dimeric products) with computational models to validate spiro-cyclobutane intermediates. Address discrepancies between proposed Diels-Alder vs. stepwise pathways .

Key Insight :
The dimerization proceeds via a strained dispiro intermediate (anthrone-10-spiro-cyclobutane), which undergoes ring expansion under thermal stress to form tetrahydro-benz[d]anthracene derivatives .

How can researchers resolve contradictions between spectroscopic data and crystallographic results for anthrone derivatives?

Q. Methodology :

  • Cross-validation : Compare NMR chemical shifts (e.g., carbonyl region) with X-ray-derived bond lengths. Use Hirshfeld surface analysis to identify weak intermolecular interactions (e.g., C–H⋯π) that may influence spectral properties .
  • Error analysis : Quantify uncertainties in crystallographic refinement (e.g., wR₂ values) and correlate with dynamic effects in solution (e.g., solvent polarity in UV-Vis) .

Example :
Discrepancies in carbonyl stretching frequencies (IR) vs. C=O bond lengths (X-ray) may arise from lattice packing forces, requiring temperature-dependent spectroscopic studies .

What analytical challenges arise in detecting this compound in environmental samples, and how are they addressed?

Q. Methodology :

  • Sample preparation : Extract using toluene or dichloromethane, followed by SPE cleanup. Avoid photodegradation by storing samples in amber vials .
  • Detection : Employ HPLC-UV (λ = 254 nm) or laser desorption ionization mass spectrometry (LDI-MS) with antireflection surfaces for enhanced sensitivity (LOD: 4–10 mg/kg) .

Challenge :
Co-elution with structurally similar UV filters (e.g., 4-methylbenzylidene camphor) requires optimized gradient elution or MS/MS fragmentation .

How can computational methods predict the photophysical properties of this compound?

Q. Methodology :

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate excited states (TD-DFT) to simulate UV-Vis spectra. Compare with experimental λₘₐₓ values .
  • Lattice energy : Use PIXEL or Dmol³ to model intermolecular interactions affecting fluorescence quenching in solid-state vs. solution .

Prediction :
The title compound exhibits bathochromic shifts in polar solvents due to enhanced charge-transfer transitions, validated by solvent-dependent fluorescence assays .

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